molecular formula C10H10N2S B15248161 4-Methyl-2-(pyridin-2-ylmethyl)thiazole

4-Methyl-2-(pyridin-2-ylmethyl)thiazole

Cat. No.: B15248161
M. Wt: 190.27 g/mol
InChI Key: YKMZZWADKYKWAT-UHFFFAOYSA-N
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Description

4-Methyl-2-(pyridin-2-ylmethyl)thiazole is a privileged scaffold in medicinal chemistry and drug discovery research. The compound features a thiazole ring linked to a pyridine moiety, a structural motif prevalent in the design of novel bioactive molecules . Thiazole-pyridine hybrids are extensively investigated for their diverse biological activities, serving as key intermediates in developing potential therapeutic agents . Researchers utilize this compound as a versatile building block for synthesizing more complex hybrid molecules, which can be screened for various pharmacological properties . The core structure is of significant interest in anticancer research; some related pyridine-thiazole hybrids have demonstrated potent and selective antiproliferative activity against human cancer cell lines, with mechanisms potentially involving the induction of genetic instability . Beyond oncology, this scaffold is relevant in antimicrobial research, as similar derivatives have been synthesized and characterized for their activity against a range of clinically relevant bacterial and fungal strains . The presence of both nitrogen and sulfur atoms in the heterocyclic system allows for diverse hydrogen bonding and polar interactions, making it a valuable template for exploring interactions with biological targets . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H10N2S

Molecular Weight

190.27 g/mol

IUPAC Name

4-methyl-2-(pyridin-2-ylmethyl)-1,3-thiazole

InChI

InChI=1S/C10H10N2S/c1-8-7-13-10(12-8)6-9-4-2-3-5-11-9/h2-5,7H,6H2,1H3

InChI Key

YKMZZWADKYKWAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)CC2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(pyridin-2-ylmethyl)thiazole typically involves the reaction of 2-bromo-1-(pyridin-2-ylmethyl)ethanone with thiourea under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring. The reaction is usually carried out in ethanol with triethylamine as a base at reflux temperature .

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(pyridin-2-ylmethyl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

4-Methyl-2-(pyridin-2-ylmethyl)thiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(pyridin-2-ylmethyl)thiazole involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The compound’s ability to form hydrogen bonds and interact with biological macromolecules is crucial for its activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substitution Patterns

Key structural analogs include:

  • 2-(4-Pyridinyl)thiazole carboxamides: These compounds feature a pyridine ring directly attached to the thiazole at position 2, with carboxamide substituents at position 4.
  • 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamides : These analogs prioritize trifluoromethyl and aryl groups at positions 4 and 2, respectively, favoring hydrophobic interactions over pyridine-mediated π-stacking .

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Compound C2 Substituent C4 Substituent Key Biological Activity Target/Mechanism
4-Methyl-2-(pyridin-2-ylmethyl)thiazole Pyridin-2-ylmethyl Methyl Anticancer, kinase inhibition c-Met, CDK1
N-Substituted 2-(4-pyridinyl)thiazole carboxamides 4-Pyridinyl Carboxamide Anti-angiogenic HUVEC migration inhibition
5-Ethyl carboxylate thiazoles Hydrazinyl-pyridyl Ethyl carboxylate Anti-tubercular Mtb H37Rv inhibition
2-Phenyl-4-trifluoromethyl thiazoles Phenyl Trifluoromethyl Anticancer AChE inhibition
Structure-Activity Relationship (SAR) Insights
  • C2 Position : Hydrophobic groups (e.g., pyridin-2-ylmethyl, phenyl) enhance target binding via van der Waals interactions. Pyridine-linked groups improve solubility and π-stacking .
  • C4 Position : Methyl or trifluoromethyl groups optimize steric fit in kinase active sites, while ester/carboxamide groups (e.g., in anti-angiogenic analogs) improve hydrogen bonding .
  • Pyridine vs. Phenyl: Pyridine-containing derivatives show superior selectivity for kinase targets over phenyl-substituted analogs, which non-specifically inhibit multiple enzymes .

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